molecular formula C7H10N2O2 B12832406 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid CAS No. 933740-47-7

2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid

Cat. No.: B12832406
CAS No.: 933740-47-7
M. Wt: 154.17 g/mol
InChI Key: QRWXWXAGUJBTAM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which has become commonplace in modern organic synthesis .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods exhibit good functional group tolerance and can be conducted on a gram scale .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various amines for substitution reactions .

Major Products Formed

The major products formed from these reactions are typically substituted imidazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

933740-47-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(2,5-dimethyl-1H-imidazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)9-5(2)8-4/h3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

QRWXWXAGUJBTAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)CC(=O)O

Origin of Product

United States

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